

Application Note: Quantitative Analysis of 5-Chloroquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 5-Chloroquinoline-3-carboxylic acid

CAS No.: 1416439-55-8

Cat. No.: B1469622

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Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of **5-Chloroquinoline-3-carboxylic acid**, a key intermediate in pharmaceutical synthesis.^[1] We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Additionally, a fundamental UV-Vis Spectrophotometric method is outlined for rapid, high-concentration measurements. Each protocol is supported by scientific rationale, validation parameters, and step-by-step instructions to ensure reliable and reproducible results for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

5-Chloroquinoline-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the quinoline scaffold, it serves as a precursor or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs).^{[2][3]} The presence and quantity of this compound can directly impact the purity, safety, and efficacy of the final drug product. Therefore, access to validated, robust, and sensitive analytical methods for its quantification is a critical requirement for regulatory compliance and quality assurance.^[4]

This document provides a multi-tiered analytical approach, explaining the causality behind the selection of each method and providing self-validating protocols designed for immediate implementation.

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and throughput.

- **High-Performance Liquid Chromatography (HPLC) with UV Detection:** This is the workhorse method for pharmaceutical analysis.^[5] The quinoline ring system in **5-Chloroquinoline-3-carboxylic acid** possesses a strong chromophore, making it ideally suited for UV detection. This method offers an excellent balance of specificity, precision, and cost-effectiveness for quantifying the compound in bulk materials, reaction mixtures, and formulation assays.^[6]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** For applications requiring the highest sensitivity and specificity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the definitive technique.^{[7][8]} Its ability to selectively monitor a specific parent-to-product ion transition provides unparalleled confidence in identification and quantification, even in the presence of co-eluting interferences.^[9]
- **UV-Vis Spectrophotometry:** While lacking the specificity of chromatographic methods, UV-Vis spectrophotometry is a simple, rapid, and cost-effective tool for the analysis of pure, high-concentration samples.^[10] It is particularly useful for preliminary checks of raw material concentration or in certain dissolution studies where the sample matrix is well-defined.

Protocol I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This stability-indicating method is designed for the accurate quantification of **5-Chloroquinoline-3-carboxylic acid** and its separation from potential process-related impurities and degradation products.^{[11][12]}

Scientific Principle

The method utilizes a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the compounds. **5-Chloroquinoline-3-carboxylic acid**, being a polar carboxylic acid, will have a moderate affinity for the stationary phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group ($pK_a \approx 2-4$), reducing peak tailing and ensuring a sharp, symmetrical peak shape for reliable integration. Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits maximum absorption.

Experimental Protocol

1. Reagent and Sample Preparation:

- Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 25 mg of **5-Chloroquinoline-3-carboxylic acid** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by serial dilution of the Standard Stock Solution with the diluent.
- Sample Preparation: Accurately weigh the sample, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 25 $\mu\text{g/mL}$), and filter through a 0.45 μm syringe filter before injection.[13]

2. Chromatographic Conditions:

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Gradient Elution (see table below)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 μL

| Run Time | 15 minutes |

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	10	90
12.0	10	90
12.1	95	5

| 15.0 | 95 | 5 |

3. Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
- Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r^2).
- Calculate the concentration of the analyte in the prepared samples using the regression equation.

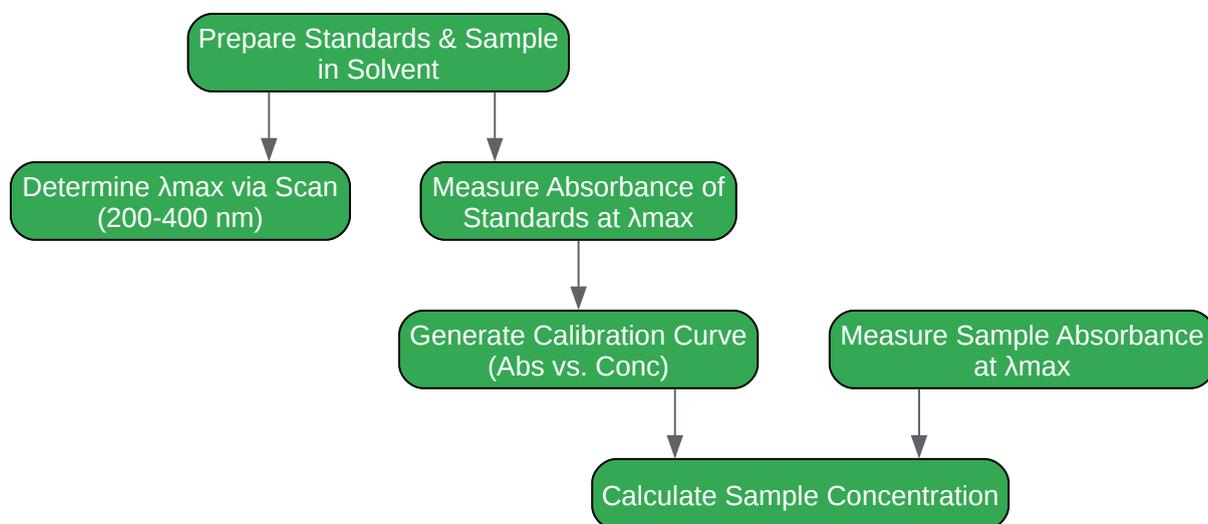
Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.^[13] The following table summarizes expected performance characteristics.

Validation Parameter	Acceptance Criteria	Expected Result
Linearity (r^2)	≥ 0.999	0.9995
Range	1 - 100 $\mu\text{g/mL}$	Confirmed
Accuracy (% Recovery)	98.0% - 102.0%	99.1% - 101.2% [14]
Precision (% RSD)	Intraday: $\leq 2.0\%$; Interday: $\leq 2.0\%$	$< 1.5\%$
Limit of Detection (LOD)	Signal-to-Noise Ratio $\geq 3:1$	$\sim 0.3 \mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio $\geq 10:1$	$\sim 1.0 \mu\text{g/mL}$ [14]
Specificity	No interference at the analyte's retention time	Peak purity $> 99.5\%$

HPLC-UV Workflow Diagram





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